molecular formula C24H18FNO4 B11576096 3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11576096
M. Wt: 403.4 g/mol
InChI Key: RJMDGTSKTJXUMB-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzofuran core, a fluorobenzoyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

3-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C24H18FNO4/c1-2-29-18-7-5-6-16(14-18)24(28)26-21-19-8-3-4-9-20(19)30-23(21)22(27)15-10-12-17(25)13-11-15/h3-14H,2H2,1H3,(H,26,28)

InChI Key

RJMDGTSKTJXUMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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